molecular formula C8H10ClFN2O2S B5855998 N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide

N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide

Cat. No. B5855998
M. Wt: 252.69 g/mol
InChI Key: BKGWHCWZEKWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has also been shown to inhibit the activity of HIV integrase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, which may contribute to its antitumor activity. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has also been shown to inhibit the growth and replication of various viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide also has a wide range of potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. However, N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide also has some limitations for lab experiments. It is toxic and requires careful handling and disposal. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide. One area of research is the development of new drugs based on N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide as a scaffold. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has been shown to have potential as a scaffold for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and HIV. Another area of research is the optimization of the synthesis method for N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide. Further research is needed to develop more efficient and sustainable methods for synthesizing N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide. Finally, there is a need for further research to fully understand the mechanism of action and potential side effects of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide. This will enable the development of safer and more effective drugs based on N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide.

Synthesis Methods

The synthesis of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide involves the reaction of 3-chloro-4-fluoroaniline with dimethylsulfamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system such as dimethylformamide (DMF) or dimethylacetamide (DMAc) under reflux conditions. The resulting product is then purified using standard methods such as recrystallization or column chromatography.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. N'-(3-chloro-4-fluorophenyl)-N,N-dimethylsulfamide has also been shown to have potential as a scaffold for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and HIV.

properties

IUPAC Name

2-chloro-4-(dimethylsulfamoylamino)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S/c1-12(2)15(13,14)11-6-3-4-8(10)7(9)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWHCWZEKWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chloro-4-fluorophenyl)sulfamoyl]dimethylamine

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